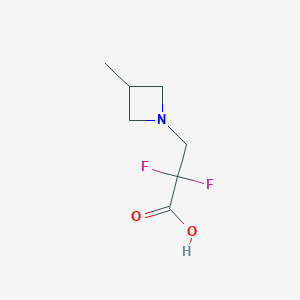

2,2-Difluoro-3-(3-methylazetidin-1-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2-Difluoro-3-(3-methylazetidin-1-yl)propanoic acid is a fluorinated organic compound with the molecular formula C₇H₁₁F₂NO₂ and a molecular weight of 179.16 g/mol . This compound is characterized by the presence of two fluorine atoms, a propanoic acid moiety, and a 3-methylazetidin-1-yl group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-(3-methylazetidin-1-yl)propanoic acid typically involves the reaction of 3-methylazetidine with a fluorinated propanoic acid derivative under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to ensure consistent quality and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(3-methylazetidin-1-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydroxide and various halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2,2-Difluoro-3-(3-methylazetidin-1-yl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(3-methylazetidin-1-yl)propanoic acid involves its interaction with specific molecular targets. The fluorine atoms play a crucial role in enhancing the compound’s reactivity and stability. The 3-methylazetidin-1-yl group contributes to its unique chemical properties, allowing it to interact with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

- 2,2-Difluoro-3-(3-ethylazetidin-1-yl)propanoic acid

- 2,2-Difluoro-3-(3-propylazetidin-1-yl)propanoic acid

- 2,2-Difluoro-3-(3-butylazetidin-1-yl)propanoic acid

Uniqueness

2,2-Difluoro-3-(3-methylazetidin-1-yl)propanoic acid is unique due to its specific combination of fluorine atoms and the 3-methylazetidin-1-yl group. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Biological Activity

2,2-Difluoro-3-(3-methylazetidin-1-yl)propanoic acid (DFM) is a fluorinated compound with potential applications in medicinal chemistry. Its unique molecular structure, which includes a propanoic acid backbone and a substituted azetidine ring, suggests various biological activities. This article explores the biological activity of DFM, focusing on its interactions with biological targets, potential therapeutic effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C7H11F2NO2

- Molecular Weight : 179.16 g/mol

- CAS Number : 1862408-89-6

The presence of two fluorine atoms in DFM enhances its lipophilicity and stability, which may contribute to its biological activity. Fluorinated compounds are known to exhibit improved binding affinities due to their electronic properties, making them valuable in drug design and development.

Antimicrobial Properties

Research indicates that DFM may possess antimicrobial properties similar to other compounds with structural similarities. Compounds with azetidine rings often demonstrate significant antibacterial and antifungal activities. Preliminary studies suggest that DFM could interact with various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

- Acinetobacter baumannii

These interactions may involve modulation of enzyme activities or receptor binding, leading to altered physiological responses. The specific mechanisms of action are still under investigation but may include disruption of bacterial cell wall synthesis or inhibition of metabolic pathways.

Cytotoxicity Studies

While exploring the biological activity of DFM, it is crucial to assess its cytotoxicity. Initial findings indicate that DFM exhibits varying levels of cytotoxicity against human cell lines, particularly HEK-293 cells (human embryonic kidney). The cytotoxic effects must be carefully evaluated to determine the therapeutic window for potential clinical applications.

Research Findings

A summary of relevant studies on DFM's biological activity is presented in the table below:

Case Studies

-

Antibacterial Activity Assessment :

A study evaluated the antibacterial efficacy of DFM against various pathogens. The results indicated that DFM had a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent. -

Cytotoxicity Evaluation :

In vitro tests demonstrated that while DFM was effective against bacteria, it also displayed cytotoxic effects on mammalian cells at similar concentrations. This dual activity necessitates further research to optimize its use in clinical settings without compromising safety.

Properties

Molecular Formula |

C7H11F2NO2 |

|---|---|

Molecular Weight |

179.16 g/mol |

IUPAC Name |

2,2-difluoro-3-(3-methylazetidin-1-yl)propanoic acid |

InChI |

InChI=1S/C7H11F2NO2/c1-5-2-10(3-5)4-7(8,9)6(11)12/h5H,2-4H2,1H3,(H,11,12) |

InChI Key |

CHHULAUNJFBXKK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(C1)CC(C(=O)O)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.